molecular formula C13H14N2O B3025204 1-(4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)ethanone CAS No. 153813-15-1

1-(4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)ethanone

Cat. No. B3025204
CAS RN: 153813-15-1
M. Wt: 214.26 g/mol
InChI Key: UXDNEPLQPGLYHW-UHFFFAOYSA-N
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Description

“1-(4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)ethanone” is a chemical compound with a molecular formula of C13H14N2O . It is a derivative of pyrazole, a class of organic compounds characterized by a 5-membered aromatic ring of three carbon atoms and two nitrogen atoms .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a mixture of (3,5-dimethyl-1H-pyrazol-1-yl)methanol and 4-amino-acetophenone was stirred in acetonitrile at room temperature for 6 days . The resulting white precipitate was filtered off, washed with acetonitrile, and dried in air .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For example, Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule . Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the structure of the molecule, including the positions of the hydrogen and carbon atoms .

Scientific Research Applications

Molecular Structure and Interactions

The study by Bustos et al. (2015) examined the molecular structures of related pyrazole derivatives, highlighting their nonplanar configurations and the presence of weak intermolecular interactions, which could be significant in the design of new molecular assemblies or materials (Bustos et al., 2015).

Synthetic Methodologies

Thirunarayanan and Sekar (2016) presented a solvent-free one-pot synthesis method for 1 N-acetyl pyrazoles, demonstrating an efficient approach to synthesizing derivatives of the compound of interest, which could be applied in various chemical synthesis contexts (Thirunarayanan & Sekar, 2016).

Ligand Development for Asymmetric Catalysis

Olguín and Brooker (2011) developed synthetic methodologies for 4-phenyl-1H-pyrazoles substituted at the 3- and/or 5-positions, which could serve as head units for generating asymmetric imine ligands and mixed metal polynuclear complexes. This application is relevant in catalysis and materials science (Olguín & Brooker, 2011).

Antimicrobial Properties

A study by Raju et al. (2016) synthesized derivatives containing a 2-methylquinoline ring system, exhibiting significant antibacterial activity against various bacterial strains. This suggests potential applications of these compounds in developing new antimicrobial agents (Raju et al., 2016).

Molecular Docking and Nonlinear Optics

Mary et al. (2015) investigated the molecular structure and properties of a related compound, highlighting its potential in nonlinear optics and as an anti-neoplastic agent through molecular docking studies, indicating its role in drug development (Mary et al., 2015).

Future Directions

The future directions for research on “1-(4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)ethanone” could include further investigation of its synthesis, chemical reactions, mechanism of action, and biological activities. Additionally, more studies are needed to fully understand its physical and chemical properties, as well as its safety and hazards .

properties

IUPAC Name

1-[4-(3,5-dimethylpyrazol-1-yl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-9-8-10(2)15(14-9)13-6-4-12(5-7-13)11(3)16/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXDNEPLQPGLYHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=C(C=C2)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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